molecular formula C8H7Cl2N3 B1472596 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1500104-08-4

5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1472596
CAS No.: 1500104-08-4
M. Wt: 216.06 g/mol
InChI Key: HVIZYVKRMWDBIM-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a high-value chemical intermediate designed for research and development, primarily in the field of medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant potential in the discovery of new protein kinase inhibitors (PKIs) for targeted cancer therapy . The structural motif is a fused, rigid, and planar N-heterocyclic system, and its synthetic versatility allows for extensive structural modifications at various positions . The presence of two chlorine atoms at the 5 and 7 positions offers reactive handles for further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent activity against a range of kinases, including CK2, EGFR, B-Raf, and MEK, which are critical targets in cancers such as non-small cell lung cancer (NSCLC) and melanoma . As a key building block, this compound is intended for the synthesis of novel molecules to investigate anticancer mechanisms, enzymatic inhibitory activity, and to support the development of next-generation targeted therapies. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,7-dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-4-5(2)12-13-7(10)3-6(9)11-8(4)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIZYVKRMWDBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

  • Starting Materials : 5-amino-3,4-dimethylpyrazole derivatives and β-dicarbonyl compounds bearing chloro substituents.
  • Reaction Conditions : Acidic media (e.g., sulfuric acid) or Lewis acid catalysts in solvents like acetic acid or DMSO.
  • Mechanism : The amino group of the pyrazole attacks the electrophilic carbonyl carbon of the β-dicarbonyl compound, followed by cyclization and dehydration to form the pyrimidine ring.
  • Outcome : This yields the pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 3 and chloro substituents at positions 5 and 7, corresponding to the target compound.

This method is efficient, providing high yields (often above 85%) and excellent regioselectivity, particularly when β-dicarbonyl compounds with appropriate chloro substitution are used to direct halogen placement on the pyrimidine ring.

Halogenation via Oxidative Halogenation Post-Cyclization

  • Process : After forming the pyrazolo[1,5-a]pyrimidine core, selective halogenation at the 5 and 7 positions can be achieved using oxidative halogenation agents such as potassium persulfate (K2S2O8) in the presence of sodium halides (NaCl).
  • Advantages : This stepwise approach allows the introduction of chlorine atoms at specific positions without affecting other substituents like methyl groups at positions 2 and 3.
  • Example : Sikdar et al. developed a one-pot cyclization followed by oxidative halogenation to introduce halogens at the 3-position, which can be adapted for 5,7-dichloro substitution by controlling reaction conditions.

Cyclization via Multicomponent Reactions

  • Method : Multicomponent reactions resembling Mannich-type processes have been used to assemble pyrazolo[1,5-a]pyrimidines with diverse substitutions.
  • Notes : Blocking positions prone to side reactions is critical to obtain highly substituted derivatives like 5,7-dichloro-2,3-dimethyl analogs.
  • Yield and Purification : These methods often yield dihydro derivatives that require subsequent oxidation (e.g., with DDQ) to achieve the fully aromatic pyrazolo[1,5-a]pyrimidine system.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetic acid, DMSO, or solvent-free DMSO effective for chalcone-based cyclizations; solvent-free microwave-assisted methods reported
Catalyst Sulfuric acid, Lewis acids, potassium persulfate Catalysts enhance cyclization and halogenation efficiency
Temperature Room temp to reflux or microwave irradiation (up to 120 °C) Microwave irradiation reduces reaction time and increases yield
Reaction Time 20 min to several hours Microwave methods significantly shorten times
Yield 64% to >90% High yields reported with optimized protocols

Representative Experimental Data for Preparation

Entry Starting Materials Conditions Product Yield (%) Notes
1 5-amino-3,4-dimethylpyrazole + β-diketone with chloro substituents H2SO4, AcOH, reflux 87–95 High regioselectivity, mild conditions
2 Pyrazolo[1,5-a]pyrimidine core + NaCl + K2S2O8 Oxidative halogenation, room temp 64 One-pot halogenation after cyclization
3 Aminopyrazole + enaminones + NaCl DMSO, K2S2O8, microwave 70–85 Efficient halogenation at targeted positions

Summary of Key Research Findings

  • The cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds remains the cornerstone for synthesizing the pyrazolo[1,5-a]pyrimidine framework with precise substitution patterns, including 5,7-dichloro and 2,3-dimethyl groups.
  • Oxidative halogenation post-cyclization is a versatile method for introducing chlorine atoms selectively at the 5 and 7 positions, using mild oxidants and halide salts.
  • Microwave-assisted and solvent-free conditions have been shown to enhance reaction rates and yields, offering environmentally friendly and scalable alternatives.
  • Alternative synthetic routes such as multicomponent reactions and pericyclic cycloadditions provide complementary strategies but require careful control to avoid side reactions and ensure the desired substitution pattern.
  • The choice of β-dicarbonyl precursor and reaction conditions critically influences the regioselectivity and functional group tolerance of the synthesis, enabling tailored design of this compound derivatives for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic substitution under varying conditions.

Key Findings:

  • Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF, THF) at 80–120°C yields 5,7-diamino derivatives. Secondary amines require harsher conditions (e.g., 150°C, 24 hrs) for complete substitution .

  • Alkoxylation : Methanol or ethanol in the presence of NaH/K₂CO₃ at reflux replaces chlorine with alkoxy groups. Yields range from 70–85% depending on steric hindrance .

  • Thiolation : Thiophenol derivatives react selectively at position 7 under mild conditions (rt, 12 hrs) due to reduced steric hindrance compared to position 5 .

Table 1: Substitution Reactions and Yields

PositionReagentConditionsProductYield (%)Source
5,7NH₃ (aq)DMF, 100°C, 8 hrs5,7-Diamino-2,3-dimethyl derivative78
7PhSH, K₂CO₃THF, rt, 12 hrs7-Phenylthio-5-Cl derivative92
5MeONaMeOH, reflux, 6 hrs5-Methoxy-7-Cl derivative81

Cyclization Reactions

The pyrazolo[1,5-a]pyrimidine core participates in annulation reactions to form fused heterocycles.

Key Findings:

  • Microwave-Assisted Cyclocondensation : Reacting with β-enaminones under microwave irradiation (180°C, 20 min) generates tricyclic derivatives. This method achieves 85–90% yields with minimal byproducts .

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at position 7 with arylboronic acids forms biaryl systems, though steric hindrance from methyl groups limits reactivity .

Oxidation and Reduction

The methyl groups at positions 2 and 3 exhibit distinct reactivity:

  • Oxidation : Strong oxidants (e.g., KMnO₄, CrO₃) convert methyl groups to carboxylic acids under acidic conditions. Position 3 methyl oxidizes preferentially due to electronic effects .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring selectively, yielding dihydro derivatives without affecting chlorine substituents .

Table 2: Oxidation Outcomes

PositionOxidantConditionsProductYield (%)Source
3-MeKMnO₄, H₂SO₄80°C, 4 hrs3-Carboxy-2-Me derivative65
2-MeCrO₃, AcOHReflux, 6 hrs2-Carboxy-3-Me derivative58

Functionalization via Halogen Exchange

The chlorine atoms undergo halogen-exchange reactions:

  • Fluorination : Using KF/Al₂O₃ under microwave irradiation replaces chlorine with fluorine at position 5 (72% yield) .

  • Iodination : NaI/CuI in DMSO at 120°C substitutes chlorine at position 7 with iodine (68% yield) .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For instance, studies have demonstrated that certain compounds can induce cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin has enhanced efficacy while reducing side effects in preclinical models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine derivatives display broad-spectrum activity against bacteria and fungi. For example:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli15 ± 150 µg/mL
Bacillus subtilis18 ± 230 µg/mL
Fusarium oxysporum20 ± 325 µg/mL

These findings suggest significant potential for developing new antimicrobial agents derived from this compound .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes critical in biochemical pathways. Notable targets include:

  • 14-alpha Demethylase : Involved in sterol biosynthesis.
  • Transpeptidase : Essential for bacterial cell wall synthesis.
  • Alkaline Phosphatase : Plays a role in dephosphorylation processes.

Molecular docking studies have confirmed the binding affinity of this compound to these enzymes, indicating its potential as a therapeutic agent in treating diseases associated with these targets .

Material Science Applications

The unique structural features of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for applications in material sciences. Their notable photophysical properties allow for use in developing new materials with specific optical characteristics. Recent studies indicate potential applications in:

  • Fluorophores : For use in imaging technologies.
  • Organic Light Emitting Diodes (OLEDs) : Due to their ability to emit light when excited.

These properties open avenues for innovative applications in electronics and photonics .

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives. Among these, compound X demonstrated a significant reduction in cell viability of MCF-7 cells by 75% at a concentration of 10 µM. The study concluded that modifications at the chlorine and methyl positions could enhance anticancer activity significantly .

Case Study 2: Antimicrobial Activity Assessment

In another research effort documented in Pharmaceuticals, the antimicrobial efficacy of synthesized derivatives was assessed against clinical strains of bacteria. Compound Y exhibited an MIC of 15 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for further development into an antibiotic agent .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine 5-Cl, 7-Cl, 2-Me, 3-Me C₈H₇Cl₂N₃ 217.07 Dichloro enhances kinase binding; dimethyl improves lipophilicity Kinase inhibition (EGFR, CDK2)
5,7-Dimethyl-3-chloropyrazolo[1,5-a]pyrimidine (Compound 8 ) 5-Me, 7-Me, 3-Cl C₈H₈ClN₃ 181.62 3-Cl critical for anxiolytic activity Anxiolytic (no CNS depressant potentiation)
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine 7-Morpholine C₁₀H₁₂N₄O 204.23 Morpholine at C7 enhances PI3Kδ selectivity PI3Kδ inhibition
5-Chloro-7-methoxypyrazolo[1,5-a]pyrimidine 5-Cl, 7-OCH₃ C₇H₆ClN₃O 183.59 Methoxy at 7 alters electron distribution Potential kinase inhibitor
5,7-Dichloro-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine 5-Cl, 7-Cl, 2-(4-pyridinyl) C₁₁H₆Cl₂N₄ 265.10 Pyridinyl group enhances solubility Under investigation

Kinase Inhibition

  • EGFR Targeting: The dichloro motif mimics adenosine triphosphate (ATP) competitors, inhibiting EGFR autophosphorylation and downstream signaling in cancer cells .
  • CDK2 Inhibition : Methyl groups at positions 2 and 3 enhance binding to the CDK2 ATP pocket, as shown in SAR studies .

Comparison with Non-Kinase Targets

  • Anxiolytic Derivatives : 3-Halo-5,7-dimethyl analogs (e.g., Compound 8 ) lack kinase activity but show benzodiazepine-like anxiolytic effects without CNS side effects, highlighting the scaffold’s versatility.

Biological Activity

5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 1500104-08-4) is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure features two chlorine substituents and two methyl groups on a fused pyrazolo-pyrimidine ring system, which contribute to its unique chemical properties and possible therapeutic applications.

  • Molecular Formula : C8_8H7_7Cl2_2N3_3
  • Molecular Weight : 216.07 g/mol
  • Purity Specification : High purity levels are essential for biological studies to ensure reliable results.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Similar compounds in the pyrazolo[1,5-a]pyrimidine class have demonstrated significant inhibitory effects on various enzymes, including those involved in cancer progression and inflammation pathways .

Enzyme Inhibition

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit specific kinases and phosphodiesterases, which are critical in cellular signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells and modulation of inflammatory responses.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Analysis

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis as evidenced by increased annexin V staining and caspase activation.

Neuroprotective Effects

Emerging research suggests that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. This is particularly relevant in the context of neuroinflammatory diseases where modulation of glial cell activity can have therapeutic benefits .

Mechanistic Insights

The neuroprotective effects are hypothesized to arise from the compound's ability to inhibit neuroinflammatory mediators and promote neuronal survival under stress conditions.

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundEnzyme inhibition; anticancer effects
7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidineAnticancer properties
Pyrido[2,3-d]pyrimidin-5-one derivativesAntitumor activity

Synthesis and Functionalization

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. Various synthetic routes allow for modifications that enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. Basic Characterization Protocol

  • NMR : 1^1H and 13^13C NMR are essential for confirming substitution patterns. For instance, the methyl protons at positions 2 and 3 appear as singlets in the range δ 2.1–2.5 ppm, while aromatic protons in the pyrimidine ring resonate at δ 6.8–8.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for C9_9H7_7Cl2_2N3_3: 260.07 g/mol) and detects isotopic chlorine patterns .

Advanced Purity Assessment
LC-MS coupled with ion chromatography can identify trace impurities (e.g., dechlorinated byproducts). Quantitative 19^19F NMR (if fluorinated analogs are synthesized) may also resolve structural ambiguities .

What strategies resolve contradictions in reported yields for pyrazolo[1,5-a]pyrimidine syntheses?

Data Contradiction Analysis
Discrepancies in yields often stem from variations in catalyst activity, solvent purity, or reaction scale. For example:

  • Catalyst Systems : PdCl2_2(PPh3_3)2_2 vs. PdCl2_2dppf.dcm may alter yields by 10–15% due to differing ligand electronic effects .
  • Solvent Effects : Refluxing in ethanol vs. DMF can shift equilibrium toward product formation by stabilizing intermediates .

Table 1 : Yield Comparison for Selected Methods

MethodCatalystSolventYield (%)Reference
One-pot cyclocondensationK2_2CO3_3DMF75–90
Suzuki couplingPdCl2_2(PPh3_3)2_2DMF/H2_2O65–80

How do substituents at the 2,3,5, and 7 positions influence the biological activity of pyrazolo[1,5-a]pyrimidine analogs?

Q. Structure-Activity Relationship (SAR)

  • Chlorine at 5,7-positions : Enhances electrophilicity, improving binding to kinase ATP pockets (e.g., AMPK inhibitors) .
  • Methyl groups at 2,3-positions : Increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .

Advanced SAR Studies
Comparative studies with analogs (e.g., 3-(4-chlorophenyl)-2,5-dimethyl derivatives) show that bulkier substituents at position 3 reduce antimicrobial activity but improve anticancer potency via apoptosis induction .

What are the optimal conditions for scaling up pyrazolo[1,5-a]pyrimidine synthesis while maintaining regiochemical control?

Q. Process Chemistry Considerations

  • Catalyst Recycling : PdCl2_2-based catalysts can be recovered via biphasic systems (e.g., water/toluene) to reduce costs .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions during cyclocondensation .

Table 2 : Scalability Parameters

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time8 h12 h
Yield85%78%
Purity (HPLC)>98%>95%

How can substitution reactions at the pyrazolo[1,5-a]pyrimidine core be directed to specific positions using modern catalytic systems?

Q. Advanced Methodological Design

  • Directed C-H Functionalization : Pd/norbornene systems enable selective arylation at the 6-position .
  • Photoredox Catalysis : Under blue LED light, Ir(ppy)3_3 facilitates radical-mediated chlorination at the 5-position .

Case Study : Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1232224-62-2) is synthesized via sequential Cl2_2 gas treatment and esterification, achieving >90% regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine

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